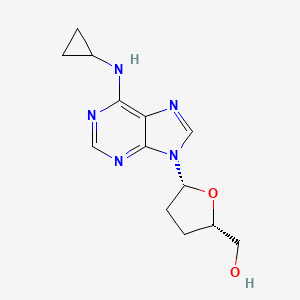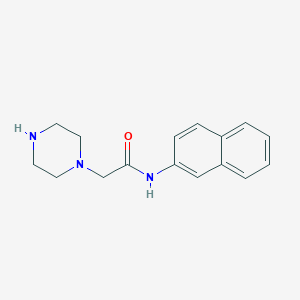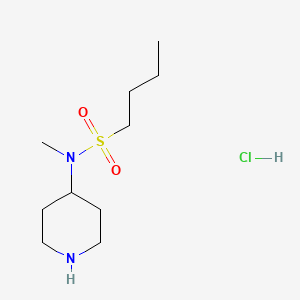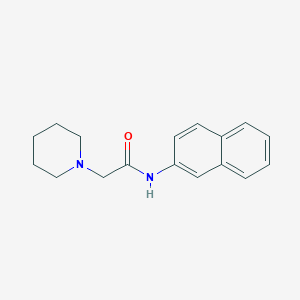
Adenosine, N-cyclopropyl-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, N-cyclopropyl-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which significantly alters its chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-cyclopropyl-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The process may also involve the use of bromoethane or 3-bromopropanenitrile as alkylating agents to prepare the ribonucleoside 2’,3’-bisxanthates .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly and low-cost reagents is preferred to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, N-cyclopropyl-2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Adenosine, N-cyclopropyl-2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of nucleic acid metabolism and function.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of adenosine, N-cyclopropyl-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxyadenosine: Lacks a hydroxyl group at the 3’ position.
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at both the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxyadenosine: Contains a double bond between the 2’ and 3’ positions in addition to lacking hydroxyl groups.
Uniqueness
Adenosine, N-cyclopropyl-2’,3’-dideoxy- is unique due to the presence of the N-cyclopropyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
120503-31-3 |
|---|---|
Fórmula molecular |
C13H17N5O2 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[6-(cyclopropylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C13H17N5O2/c19-5-9-3-4-10(20-9)18-7-16-11-12(17-8-1-2-8)14-6-15-13(11)18/h6-10,19H,1-5H2,(H,14,15,17)/t9-,10+/m0/s1 |
Clave InChI |
IZKSHNCTSLXXDD-VHSXEESVSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC4CC4 |
SMILES canónico |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)


![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)


![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)


